1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane
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Overview
Description
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane is a hydrocarbon compound with the molecular formula C22H40 It is characterized by its unique structure, which includes multiple cyclopentyl groups attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane typically involves the reaction of cyclopentyl derivatives with pentane intermediates. One common method includes the alkylation of cyclopentyl compounds under controlled conditions to ensure the formation of the desired product . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes, utilizing advanced catalytic systems to enhance efficiency. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed
Oxidation: Formation of cyclopentyl ketones or alcohols
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of halogenated cyclopentyl derivatives
Scientific Research Applications
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and polymers.
Mechanism of Action
The mechanism of action of 1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cell membranes, altering their fluidity and affecting signal transduction processes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially influencing membrane-associated proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Cyclopentane: A simpler hydrocarbon with a single cyclopentyl ring.
1,1’-[3-(2-cyclopentylethyl)-1,5-pentanediyl]bis-cyclopentane: A structurally similar compound with slight variations in the cyclopentyl group arrangement.
Uniqueness
1,5-Dicyclopentyl-3-(2-cyclopentylethyl)pentane stands out due to its multiple cyclopentyl groups, which confer unique chemical and physical properties. These structural features make it a valuable compound for studying complex hydrocarbon interactions and for developing specialized industrial applications .
Properties
CAS No. |
55255-85-1 |
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Molecular Formula |
C22H40 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
[5-cyclopentyl-3-(2-cyclopentylethyl)pentyl]cyclopentane |
InChI |
InChI=1S/C22H40/c1-2-8-19(7-1)13-16-22(17-14-20-9-3-4-10-20)18-15-21-11-5-6-12-21/h19-22H,1-18H2 |
InChI Key |
YJNCHJAXCNQATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC(CCC2CCCC2)CCC3CCCC3 |
Origin of Product |
United States |
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